
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an iodinated pyridine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodo-pyridine.
Cyclopropanation: The iodinated pyridine is then subjected to cyclopropanation using a cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Carbamate Formation: The resulting cyclopropyl-iodo-pyridine intermediate is reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated pyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of deiodinated cyclopropyl-pyridine derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodinated pyridine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropyl group can improve metabolic stability. Researchers are exploring its use in the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodinated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can fit into hydrophobic pockets, enhancing binding affinity. The carbamate ester group can undergo hydrolysis to release active intermediates that modulate biological pathways, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(5-Bromo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Chloro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Fluoro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate exhibits unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where strong and specific interactions are required.
Propiedades
Fórmula molecular |
C13H17IN2O2 |
|---|---|
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-iodopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Clave InChI |
ZSFZIWCYXZKATJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester](/img/structure/B8372780.png)
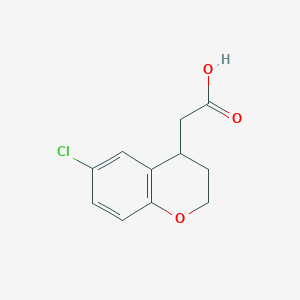
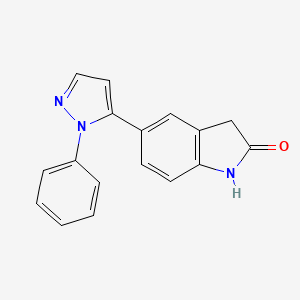

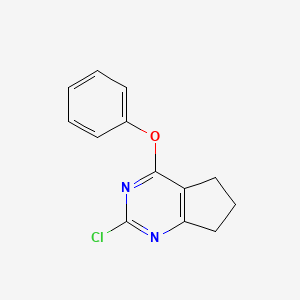

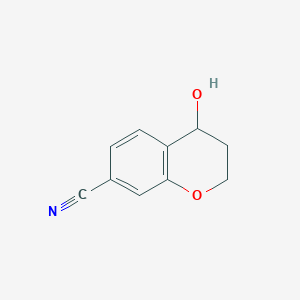
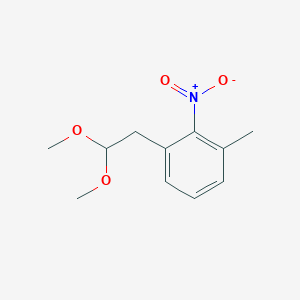
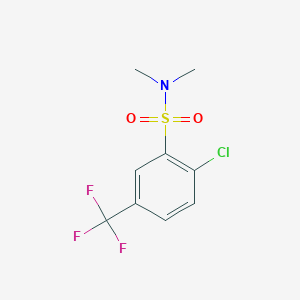
![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
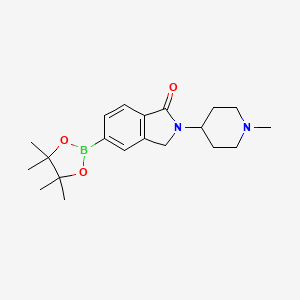
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)
